molecular formula C8H6S3 B1329805 2-(2-Thienylthio)thiophene CAS No. 3988-99-6

2-(2-Thienylthio)thiophene

Cat. No. B1329805
CAS RN: 3988-99-6
M. Wt: 198.3 g/mol
InChI Key: AKYIWBKPINOXJY-UHFFFAOYSA-N
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Patent
US04010210

Procedure details

Through a 570-mm long silica tube, 26 mm in diameter, heated to a temperature of 560° C, for 90 minutes are passed 40.0 g (0.34 mole) of 2-chlorothiophene and hydrogen sulphide at a rate of 5.2 litres per hour. The molar ratio of 2-chlorothiophene to hydrogen sulphide is 1:1. The condensate is distilled to give 16 g (48.2 percent by weight) of di(2-thienyl) sulphide boiling at 133°-140° C (5 mm Hg), nD20 = 1.6603, and 6.5 g of the starting 2-chlorothiophene (conversion 84 percent by weight).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[SH2:7]>>[S:3]1[CH:4]=[CH:5][CH:6]=[C:2]1[S:7][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC=1SC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
560 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The condensate is distilled

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)SC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.